molecular formula C₁₉H₂₁ClN₂O₂ B1147253 (R)-De(carboxymethoxy) Cetirizine Acetic Acid CAS No. 942193-17-1

(R)-De(carboxymethoxy) Cetirizine Acetic Acid

Cat. No.: B1147253
CAS No.: 942193-17-1
M. Wt: 344.84
InChI Key:
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Preparation Methods

The synthesis of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

(R)-De(carboxymethoxy) Cetirizine Acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(R)-De(carboxymethoxy) Cetirizine Acetic Acid has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s derivative, cetirizine, is widely used in medicine to treat allergic reactions. Research on this compound aims to develop new antihistamines with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (R)-De(carboxymethoxy) Cetirizine Acetic Acid involves its interaction with specific molecular targets in the body. As a derivative of cetirizine, it likely acts on histamine receptors, particularly the H1 receptor, to inhibit the effects of histamine. This results in the reduction of allergic symptoms such as itching, swelling, and redness . The compound may also interact with other pathways and receptors, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

(R)-De(carboxymethoxy) Cetirizine Acetic Acid can be compared with other similar compounds, such as:

This compound is unique due to its specific functional groups and stereochemistry, which may confer distinct pharmacological properties and potential advantages over other antihistamines.

Properties

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBQRKLQXVPIS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942193-17-1
Record name DE(carboxymethoxy) cetirizine acetic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942193171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT6G4G3S0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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